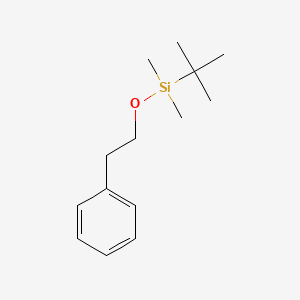
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is a chemical compound with the molecular formula C14H24OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- typically involves the reaction of a silane precursor with an appropriate phenylethoxy compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and yield. Quality control measures are also implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for various biological studies.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable bonds with various substrates, leading to modifications in their chemical and physical properties. These interactions are mediated by the silicon-oxygen and silicon-carbon bonds present in the compound .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- include:
- Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-
- Silane, (1,1-dimethylethyl)dimethyl(1-phenylethoxy)-
Uniqueness
What sets Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)- apart from its similar compounds is its specific phenylethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where precise modifications of substrates are required .
Propiedades
Número CAS |
78926-09-7 |
|---|---|
Fórmula molecular |
C14H24OSi |
Peso molecular |
236.42 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-phenylethoxy)silane |
InChI |
InChI=1S/C14H24OSi/c1-14(2,3)16(4,5)15-12-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Clave InChI |
AVNGXYWEHRKIBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



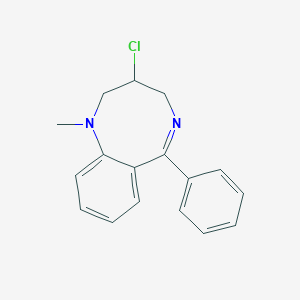
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
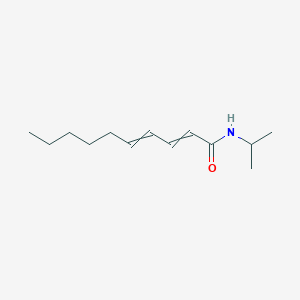
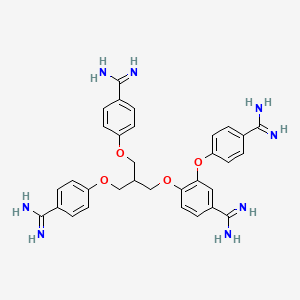
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
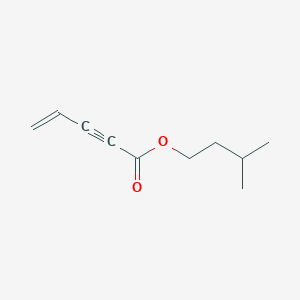
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)

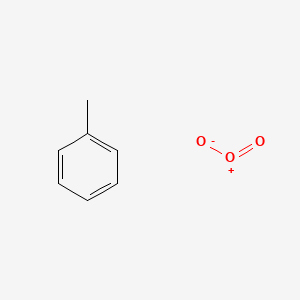
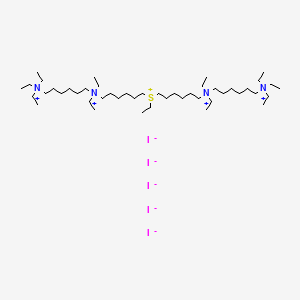

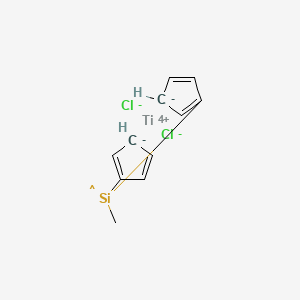
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
